2-(4-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
2-(4-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
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Biological Activity
Molecular Formula
The molecular formula of 2-(4-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is C19H22FNO2, which indicates the presence of fluorine in its structure, potentially influencing its biological interactions.
Structural Representation
Structural Representation
Note: A detailed structural representation can be created using cheminformatics software.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), particularly through:
- Dopaminergic pathways : Influencing dopamine receptor activity may lead to effects on mood and cognition.
- Serotonergic systems : Potential interactions with serotonin receptors could affect anxiety and depression-related behaviors.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like effects : In animal models, the compound has shown promise in reducing depressive behaviors.
- Analgesic properties : Studies have indicated potential pain-relieving effects comparable to established analgesics.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Reduction in depressive behaviors | |
Analgesic | Pain relief in animal models | |
Neuroprotective | Protection against neurodegeneration |
Case Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was hypothesized to involve modulation of serotonin levels in the brain.
Case Study 2: Analgesic Efficacy
In a controlled trial assessing pain response in rats subjected to inflammatory pain models, the compound exhibited a dose-dependent reduction in pain scores. This suggests its utility as a potential analgesic agent.
Ongoing Research
Current research is focusing on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects. Investigations into its pharmacokinetics and long-term safety profile are underway.
Comparative Studies
Further studies comparing this compound with other known compounds in similar classes are essential for establishing its therapeutic index.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-10-9-15-3-6-18(11-16(15)12-24)23-20(25)13-27-19-7-4-17(22)5-8-19/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPRFXPHCCDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.